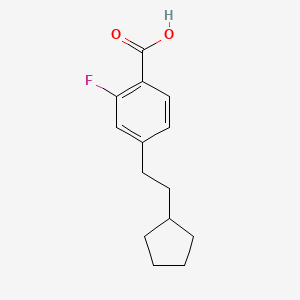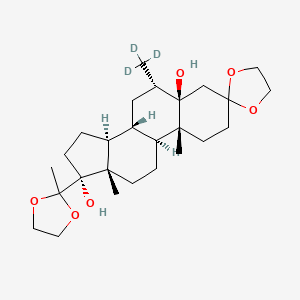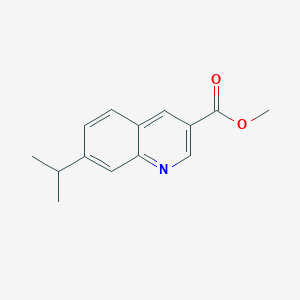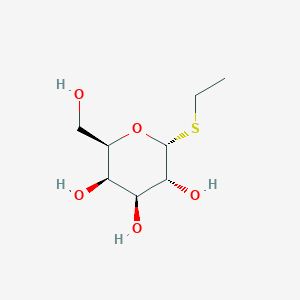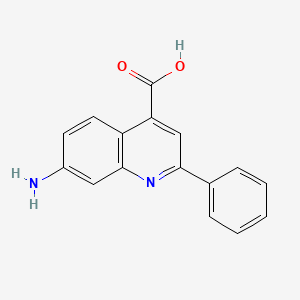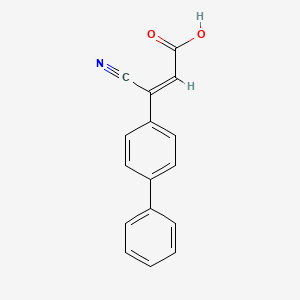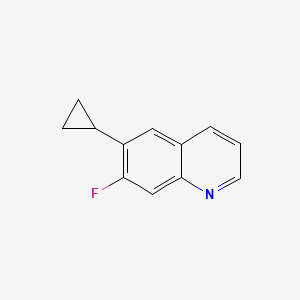![molecular formula C13H15NO3 B15338785 4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15338785.png)
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione is a heterocyclic compound that belongs to the oxazolidinone class It features a five-membered ring structure containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)benzaldehyde with an amino acid derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, the use of high-throughput reactors, and advanced purification techniques to obtain the desired compound in large quantities.
化学反应分析
Types of Reactions
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the original compound.
科学研究应用
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
作用机制
The mechanism of action of 4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share the oxazolidinone ring structure but may have different substituents, leading to variations in their properties and applications.
Oxazoles: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazolidinones: These compounds contain a sulfur atom in place of the oxygen atom in the ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry.
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
4-(4-tert-butylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)9-6-4-8(5-7-9)10-11(15)17-12(16)14-10/h4-7,10H,1-3H3,(H,14,16) |
InChI 键 |
PFQQZIOVCOKIAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


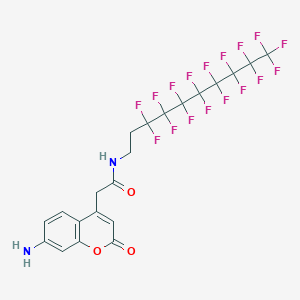
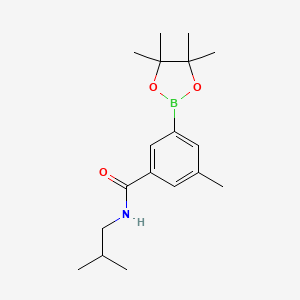
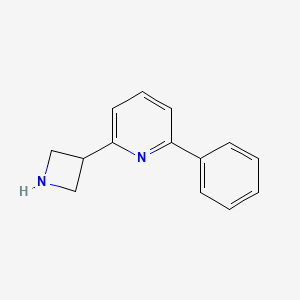
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B15338720.png)
